N,N'-Dimethyl-N,N'-bis-(3-methylamino-propyl)-butane-1,4-diamine
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Overview
Description
N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine is a chemical compound with the molecular formula C13H32N4 and a molecular weight of 244.43 g/mol . It is also known by its IUPAC name, N,N’-dimethyl-N’-[3-[methyl-[3-(methylamino)propyl]amino]propyl]propane-1,3-diamine . This compound is a liquid at room temperature and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with 3-methylaminopropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires heating to facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl halides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or tertiary amines
Substitution: Substituted amines or diamines
Scientific Research Applications
N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals, surfactants, and catalysts.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and cellular processes, making it a valuable tool in research and drug development.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Dimethyl-N,N’-bis-(3-aminopropyl)-butane-1,4-diamine
- N,N’-Dimethyl-N,N’-bis-(2-methylaminoethyl)-butane-1,4-diamine
- N,N’-Dimethyl-N,N’-bis-(3-methylaminoethyl)-butane-1,4-diamine
Uniqueness
N,N’-Dimethyl-N,N’-bis-(3-methylamino-propyl)-butane-1,4-diamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile and valuable compound in both research and industry.
Properties
IUPAC Name |
N,N'-dimethyl-N,N'-bis[3-(methylamino)propyl]butane-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H34N4/c1-15-9-7-13-17(3)11-5-6-12-18(4)14-8-10-16-2/h15-16H,5-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USDZQJKVCDJIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCN(C)CCCCN(C)CCCNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H34N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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